molecular formula C12H17NO3 B1344513 3-Amino-3-(2-isopropoxyphenyl)propanoic acid CAS No. 890045-11-1

3-Amino-3-(2-isopropoxyphenyl)propanoic acid

Cat. No. B1344513
M. Wt: 223.27 g/mol
InChI Key: AZRVYDVDGLRBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(2-isopropoxyphenyl)propanoic acid is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 2-isopropoxyphenyl group .

Scientific Research Applications

1. Antimicrobial Applications

  • Summary of Application: This compound has been used in the synthesis of amino acid derivatives that show promising antimicrobial activity against ESKAPE group pathogens and drug-resistant fungal strains, including Candida auris .
  • Methods of Application: The main method involved the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
  • Results: The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .

2. Drug Delivery Applications

  • Summary of Application: Modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters were synthesized, which have great potential to be more effective drugs with increased skin permeability compared with ibuprofen .
  • Methods of Application: The main reaction was the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralisation reaction and protonation .
  • Results: The compounds obtained through these methods have shown potential for increased skin permeability, making them potentially more effective than ibuprofen .

properties

IUPAC Name

3-amino-3-(2-propan-2-yloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-11-6-4-3-5-9(11)10(13)7-12(14)15/h3-6,8,10H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRVYDVDGLRBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-isopropoxyphenyl)propanoic acid

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